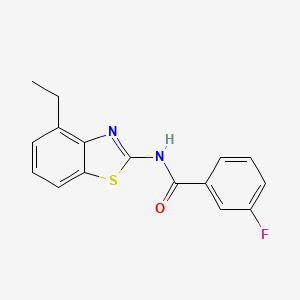

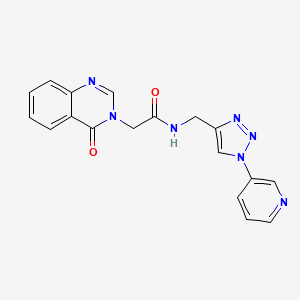

![molecular formula C15H7Cl2F3N2O B2953947 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone CAS No. 477888-04-3](/img/structure/B2953947.png)

6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and two chloro groups attached to a pyridinyl ring, which is further connected to a quinolinone ring .Scientific Research Applications

Synthesis and Chemical Properties

The direct synthesis of pyridine and quinoline derivatives showcases a method where N-vinyl and N-aryl amides are converted to corresponding derivatives through amide activation and annulation processes. This methodology underscores the compound's role in facilitating the synthesis of structurally diverse pyridine and quinoline derivatives, which are essential in various chemical reactions and potential drug synthesis (Movassaghi, Hill, & Ahmad, 2007). Moreover, the three-component synthesis approach involving microwave-assisted reactions highlights the compound's utility in generating pyridopyrimidine and pyrimidoquinolinone derivatives, offering an efficient path to explore new chemical entities (Quiroga et al., 2006).

Metal Chelation and Bactericidal Applications

Studies on metal chelates of quinolinol derivatives have been conducted, demonstrating their potential as bactericides. These compounds, when synthesized and characterized, showed a significant relationship between their structure and bactericidal activity, suggesting their utility in developing new antibacterial agents (Khalil, Abdel-Hafez, Yanni, & Moharam, 1988).

Antitubercular Activity

Research into the diversity-oriented synthesis of pyridine and dihydro-6H-quinolin-5-one derivatives has yielded compounds with promising antitubercular properties. This signifies the compound's contribution to the development of novel antitubercular agents, showcasing its importance in addressing global health issues like tuberculosis (Kantevari et al., 2011).

Organometallic Chemistry

The preparation of 2-substituted 8-quinolinols and their complexes with PdII or PtII highlights the compound's application in organometallic chemistry. These complexes, due to their diverse donor atoms, can pave the way for novel catalysts and materials with unique chemical and physical properties (Yoneda, Newkome, & Theriot, 1991).

Safety and Hazards

Based on the available resources, this compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Properties

IUPAC Name |

6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2F3N2O/c16-8-1-2-12-9(4-8)14(23)10(6-21-12)13-11(17)3-7(5-22-13)15(18,19)20/h1-6H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMMQQNSXXJWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2953867.png)

![Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2953870.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea](/img/structure/B2953875.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2953877.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)